molecular formula C23H22N6O2S B2987587 N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-18-8

N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2987587
CAS No.: 872994-18-8
M. Wt: 446.53
InChI Key: VSQCKHIPGNEEBD-UHFFFAOYSA-N
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Description

The compound “N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a 1,2,4-triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . They are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of related 1,2,4-triazolo[4,3-a]quinoxaline derivatives involved aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of such compounds can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13c nuclear magnetic resonance (13C NMR), as well as mass spectral data .

Safety and Hazards

The safety and hazards of such compounds would depend on their specific chemical structure and biological activity. Some related compounds have shown cytotoxicity at certain concentrations .

Future Directions

The future directions for research into such compounds could involve further exploration of their antimicrobial, antiviral, and anti-inflammatory activities . In addition, the structure–activity relationship of these compounds could be investigated to aid in the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

N-[2-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S/c30-21(25-15-17-7-3-1-4-8-17)16-32-22-12-11-19-26-27-20(29(19)28-22)13-14-24-23(31)18-9-5-2-6-10-18/h1-12H,13-16H2,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQCKHIPGNEEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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